3-Ethyl-4-methylpentyl propanoate
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Overview
Description
3-Ethyl-4-methylpentyl propanoate is an organic ester compound with the molecular formula C11H22O2. Esters are known for their pleasant fragrances and are widely used in various industries, including food, cosmetics, and pharmaceuticals. This particular ester is characterized by its unique structure, which includes an ethyl group and a methyl group attached to a pentyl chain, with a propanoate (propionic acid) ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methylpentyl propanoate can be synthesized through the esterification reaction between 3-ethyl-4-methylpentanol and propanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more advanced catalysts and continuous flow reactors to enhance efficiency and yield. The process may also include purification steps, such as distillation, to obtain the ester in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methylpentyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield propanoic acid and 3-ethyl-4-methylpentanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form carboxylic acids or ketones, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed:
Hydrolysis: Propanoic acid and 3-ethyl-4-methylpentanol.
Reduction: 3-ethyl-4-methylpentanol.
Oxidation: Propanoic acid or ketones.
Scientific Research Applications
3-Ethyl-4-methylpentyl propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Employed as a flavoring agent, fragrance, and in the production of polymers and coatings.
Mechanism of Action
The mechanism by which 3-ethyl-4-methylpentyl propanoate exerts its effects depends on its specific application. For example, in drug delivery systems, the ester may undergo hydrolysis in the body to release the active drug compound. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-Ethyl-4-methylpentyl propanoate can be compared with other similar esters, such as:
Ethyl acetate: Used as a solvent and in the production of various chemicals.
Isopentyl acetate: Known for its banana-like fragrance and used in fragrances and flavorings.
Methyl butanoate: Found in pineapple oil and used in flavorings and fragrances.
Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and potential applications. Its combination of an ethyl group and a methyl group on the pentyl chain provides distinct chemical properties compared to other esters.
Properties
Molecular Formula |
C11H22O2 |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(3-ethyl-4-methylpentyl) propanoate |
InChI |
InChI=1S/C11H22O2/c1-5-10(9(3)4)7-8-13-11(12)6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
VOPWQTKCEVSUOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCOC(=O)CC)C(C)C |
Origin of Product |
United States |
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